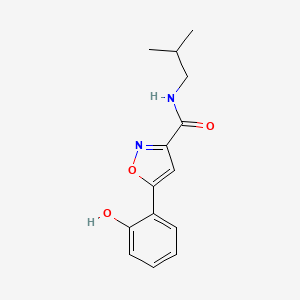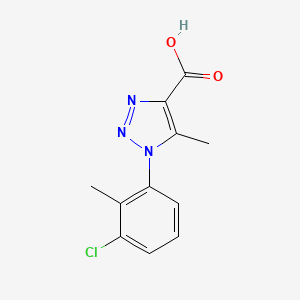
N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine, also known as DPA-714, is a small molecule that belongs to the family of diazabicyclononanes. It has been extensively studied in the field of neuroscience due to its potential as a radiotracer for imaging neuroinflammation. In
Scientific Research Applications
N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been primarily used as a radiotracer for imaging neuroinflammation in preclinical and clinical studies. Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This compound binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. By using this compound as a radiotracer, researchers can visualize the extent and distribution of neuroinflammation in vivo using positron emission tomography (PET) imaging.
Mechanism of Action
N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. The binding of this compound to TSPO leads to the activation of the mitochondrial permeability transition pore (mPTP), which results in the release of pro-inflammatory cytokines and reactive oxygen species (ROS). The activation of the mPTP also leads to the depolarization of the mitochondrial membrane potential, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and ROS in activated microglia and astrocytes. This compound has also been shown to protect against neuronal cell death in animal models of neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine as a radiotracer is its high affinity and selectivity for TSPO. This allows for the detection of even small amounts of neuroinflammation in vivo. However, this compound has a relatively short half-life, which limits its use in longitudinal studies. This compound is also subject to metabolism and clearance, which can affect its pharmacokinetics.
Future Directions
There are several future directions for the use of N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in research. One direction is the development of new radiotracers that have longer half-lives and improved pharmacokinetics. Another direction is the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive view of neuroinflammation. This compound could also be used to monitor the efficacy of anti-inflammatory drugs in preclinical and clinical studies. Finally, this compound could be used to explore the role of neuroinflammation in other neurological disorders, such as depression and anxiety.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine involves a multi-step process that starts with the reaction of 3,4-difluorophenylacetonitrile with 3-pyridinecarboxaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 1-(tert-butoxycarbonyl)-3-piperidinol to form the final product, this compound.
properties
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-16-6-5-14(10-17(16)20)22-15-4-2-8-23(12-15)18(24)9-13-3-1-7-21-11-13/h1,3,5-7,10-11,15,22H,2,4,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXDEFLVAHLVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6020937.png)
![6-(2-chlorophenyl)-N-[2-(3-pyridinyloxy)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6020943.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6020952.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6020956.png)


![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6020969.png)
![2-pyridinyl(1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)methanone](/img/structure/B6020975.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6020989.png)
![ethyl (4-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6020995.png)

![(1-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6021033.png)
![2-methyl-N-(1-methyl-3-phenylpropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021039.png)